molecular formula C39H71N15O7 B133526 Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine CAS No. 141363-42-0

Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine

Cat. No. B133526
CAS RN: 141363-42-0
M. Wt: 862.1 g/mol
InChI Key: DIQJFAIJAGXALW-HPMAGDRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine (KR-12) is a synthetic peptide that has been extensively studied for its potential applications in various fields of science. KR-12 is a cationic peptide that is composed of six amino acids and has a net positive charge. This peptide has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine involves the disruption of the cell membrane of microorganisms. The cationic nature of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine allows it to interact with the negatively charged cell membrane, leading to membrane destabilization and cell death. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have immunomodulatory properties, which may contribute to its antimicrobial and anticancer effects.
Biochemical and Physiological Effects
Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a range of microorganisms, making it a useful tool for studying microbial infections. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have low toxicity, making it a safer alternative to traditional antimicrobial agents.
One limitation of using Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine in lab experiments is its cost. The synthesis of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine using SPPS techniques can be expensive, making it difficult to produce large quantities of the peptide. Additionally, the mechanism of action of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine. One area of interest is the development of new antimicrobial agents based on the structure of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine. Additionally, the immunomodulatory properties of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine could be explored further for potential applications in treating inflammatory diseases. Finally, the anticancer properties of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine could be investigated further for potential use in cancer treatment.

Synthesis Methods

Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine is synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the chemical synthesis of peptides. The synthesis of Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine involves the coupling of amino acids in a specific sequence using a resin-bound peptide as a starting material. The process involves several steps, including deprotection, coupling, and cleavage of the peptide from the resin.

Scientific Research Applications

Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been extensively studied for its potential applications in various fields of science. In the medical field, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have antimicrobial and antiviral properties. It has been demonstrated to be effective against a range of microorganisms, including bacteria, fungi, and viruses. Additionally, Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine has been shown to have anticancer properties, making it a promising candidate for cancer treatment.

properties

CAS RN

141363-42-0

Product Name

Lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine

Molecular Formula

C39H71N15O7

Molecular Weight

862.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C39H71N15O7/c40-19-7-4-14-26(43)32(55)50-28(17-10-22-48-38(44)45)33(56)51-29(18-11-23-49-39(46)47)35(58)54-31(24-25-12-2-1-3-13-25)36(59)52-27(15-5-8-20-41)34(57)53-30(37(60)61)16-6-9-21-42/h1-3,12-13,26-31H,4-11,14-24,40-43H2,(H,50,55)(H,51,56)(H,52,59)(H,53,57)(H,54,58)(H,60,61)(H4,44,45,48)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

DIQJFAIJAGXALW-HPMAGDRPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

sequence

KRRFKK

synonyms

Lys-Arg-Arg-Phe-Lys-Lys
lysyl-arginyl-arginyl-phenylalanyl-lysyl-lysine
SQ 32429
SQ-32429

Origin of Product

United States

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